1-(2-(Bromomethyl)-3-mercaptophenyl)-1-chloropropan-2-one
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Overview
Description
1-(2-(Bromomethyl)-3-mercaptophenyl)-1-chloropropan-2-one is an organic compound characterized by the presence of bromomethyl, mercapto, and chloropropanone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-3-mercaptophenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by thiolation and chlorination steps. For example, starting with 2-bromomethylbenzene, the compound can be subjected to thiolation using thiourea, followed by chlorination using thionyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Bromomethyl)-3-mercaptophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group yields sulfoxides or sulfones, while nucleophilic substitution of the bromomethyl group can yield various substituted derivatives .
Scientific Research Applications
1-(2-(Bromomethyl)-3-mercaptophenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-3-mercaptophenyl)-1-chloropropan-2-one involves its interaction with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or protein modification. The mercapto group can participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
- 2-(Bromomethyl)benzaldehyde
- 2-(Bromomethyl)benzophenone
- 2-Bromomethyl-1,3-dioxolane
Comparison: 1-(2-(Bromomethyl)-3-mercaptophenyl)-1-chloropropan-2-one is unique due to the presence of both bromomethyl and mercapto groups, which provide distinct reactivity compared to similar compounds. For instance, 2-(Bromomethyl)benzaldehyde lacks the mercapto group, limiting its redox activity. Similarly, 2-(Bromomethyl)benzophenone and 2-Bromomethyl-1,3-dioxolane do not possess the chloropropanone moiety, affecting their overall chemical behavior .
This compound’s unique combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
Molecular Formula |
C10H10BrClOS |
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Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-3-sulfanylphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c1-6(13)10(12)7-3-2-4-9(14)8(7)5-11/h2-4,10,14H,5H2,1H3 |
InChI Key |
DROWEGIUMFQBBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)S)CBr)Cl |
Origin of Product |
United States |
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